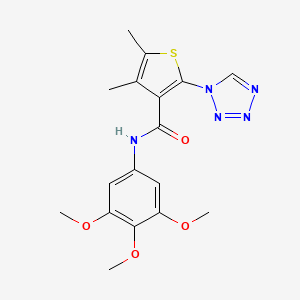
4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-dimethyl-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4,5-Dimethyl-2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide is a complex organic compound with potential biological activities. Its structure incorporates a tetrazole ring, which is often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₅O₃S |
| Molecular Weight | 359.403 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| LogP | 2.29 |
The presence of the tetrazole moiety is critical for its biological activity, as it can participate in hydrogen bonding and influence the compound's interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that compounds containing a tetrazole ring exhibit significant anticancer properties. For instance, derivatives of tetrazole have been synthesized and evaluated against various human cancer cell lines including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. The compound has shown promising results in inhibiting cell proliferation.
- In vitro Studies : The compound exhibited an IC₅₀ value of approximately 0.312 µM against A549 lung cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
- Mechanism of Action : The mechanism involves the induction of apoptosis through activation of caspase pathways and arresting the cell cycle at the G2/M phase. This is particularly important for therapeutic strategies targeting rapidly dividing cancer cells .
Structure-Activity Relationship (SAR)
The structural modifications on the phenyl ring and the tetrazole group significantly influence the biological activity of the compound. For example, compounds with additional methoxy groups on the aromatic ring have shown enhanced potency due to improved lipophilicity and better interaction with target proteins.
Study 1: Evaluation Against Lung Cancer Cell Lines
In a study evaluating various tetrazole derivatives against A549 cells, it was found that compounds with specific substitutions on the phenyl ring significantly improved their IC₅₀ values. The most potent derivative exhibited an IC₅₀ value of 0.048 µM , showcasing its potential as a lead compound for further development .
Study 2: Mechanistic Insights
Another research highlighted that compounds similar to this compound inhibit tubulin polymerization effectively by binding to the colchicine site on β-tubulin . This inhibition leads to cell cycle arrest and subsequent apoptosis.
Properties
Molecular Formula |
C17H19N5O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-(tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C17H19N5O4S/c1-9-10(2)27-17(22-8-18-20-21-22)14(9)16(23)19-11-6-12(24-3)15(26-5)13(7-11)25-4/h6-8H,1-5H3,(H,19,23) |
InChI Key |
ZELRZARGPQKNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)N3C=NN=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















